molecular formula C36H26O8 B10886789 (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3-methoxybenzoate)

(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis(3-methoxybenzoate)

Cat. No.: B10886789
M. Wt: 586.6 g/mol
InChI Key: MDSAATVMGRXFMA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL 3-METHOXYBENZOATE involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes esterification reactions, where methoxybenzoic acid derivatives react with phenolic compounds under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL 3-METHOXYBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL 3-METHOXYBENZOATE involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s ester functionalities allow it to form covalent or non-covalent bonds with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL 3-METHOXYBENZOATE include other aromatic esters and benzoyl derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:

Properties

Molecular Formula

C36H26O8

Molecular Weight

586.6 g/mol

IUPAC Name

[4-[1-[4-(3-methoxybenzoyl)oxyphenyl]-3-oxo-2-benzofuran-1-yl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C36H26O8/c1-40-29-9-5-7-23(21-29)33(37)42-27-17-13-25(14-18-27)36(32-12-4-3-11-31(32)35(39)44-36)26-15-19-28(20-16-26)43-34(38)24-8-6-10-30(22-24)41-2/h3-22H,1-2H3

InChI Key

MDSAATVMGRXFMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)OC(=O)C6=CC(=CC=C6)OC

Origin of Product

United States

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